2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole

IDO1 Inhibition Cancer Immunotherapy Cellular Potency

2-(4-Chlorophenyl)-5H-imidazo[2,1-a]isoindole (CAS 312929-25-2) is a synthetic heterocyclic small molecule belonging to the imidazo[2,1-a]isoindole class. This scaffold is recognized as a privileged structure in medicinal chemistry, demonstrating activity against multiple therapeutic targets including indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy , Plasmodium falciparum for antimalarial applications , and Leishmania donovani.

Molecular Formula C16H11ClN2
Molecular Weight 266.73
CAS No. 312929-25-2
Cat. No. B2836471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole
CAS312929-25-2
Molecular FormulaC16H11ClN2
Molecular Weight266.73
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=NC(=CN31)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H11ClN2/c17-13-7-5-11(6-8-13)15-10-19-9-12-3-1-2-4-14(12)16(19)18-15/h1-8,10H,9H2
InChIKeyRRLGVZKAJVYPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-5H-imidazo[2,1-a]isoindole (CAS 312929-25-2): A Pharmacophore-Rich Scaffold for Immuno-Oncology and Supramolecular Chemistry Research


2-(4-Chlorophenyl)-5H-imidazo[2,1-a]isoindole (CAS 312929-25-2) is a synthetic heterocyclic small molecule belonging to the imidazo[2,1-a]isoindole class [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, demonstrating activity against multiple therapeutic targets including indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy [2], Plasmodium falciparum for antimalarial applications [3], and Leishmania donovani [4]. The compound features a 4-chlorophenyl substituent at the 2-position of the planar, nitrogen-rich tricyclic core, distinguishing it from the 5-hydroxy-substituted analog mazindol and enabling unique heme-iron coordination and host-guest chemistry properties not achievable with other in-class analogs [5].

Why 2-(4-Chlorophenyl)-5H-imidazo[2,1-a]isoindole Cannot Be Replaced by Generic Imidazoisoindole Analogs for IDO1-Targeted Research


Within the imidazo[2,1-a]isoindole chemotype, minor structural variations cause drastic shifts in target selectivity, binding mode, and pharmacokinetic profile [1]. For instance, the 5-hydroxy congener mazindol is primarily a dopamine transporter inhibitor (IC50 ≈ 6.9 nM) [2] with negligible IDO1 activity, while the 2-(4-chlorophenyl)-des-hydroxy variant engages the IDO1 heme-iron through a distinct N2-coordination mechanism [3]. Similarly, the enantiomer of a closely related imidazoisoindole (compound 26) was found to be totally inactive against IDO1 (IC50 > 10 μM), whereas its chiral counterpart (compound 25) exhibited nanomolar potency [4]. These examples demonstrate that simple functional group interchange within the imidazo[2,1-a]isoindole family results in complete loss of the IDO1 inhibitory activity for which 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole is specifically selected, making generic substitution a high-risk strategy for any IDO1-focused research or procurement program.

Head-to-Head and Cross-Study Competitive Differentiation Evidence for 2-(4-Chlorophenyl)-5H-imidazo[2,1-a]isoindole (CAS 312929-25-2)


IDO1 Heme-Competitive Binding IC50 in IFN-γ-Stimulated HeLa Cells: Nanomolar Potency Differentiates from Mazindol and Inactive Enantiomers

In a head-to-head class comparison, the imidazoisoindole chemotype demonstrates that 5-hydroxy substitution (as in mazindol) abolishes IDO1 inhibitory activity. The des-hydroxy analog 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole and its close structural relatives achieve nanomolar IDO1 IC50 values in IFN-γ-stimulated human HeLa cells. Specifically, the 2-(4-chlorophenyl)-substituted imidazoisoindole core—shared by the target compound—delivers IDO1 IC50 values as low as 0.5–4 nM in cellular assays [1][2]. In contrast, mazindol (the 5-hydroxy-5-(4-chlorophenyl) congener) shows no reported IDO1 activity within this potency range, and the enantiomer of a related imidazoisoindole (compound 26) was reported as 'totally inactive' (IC50 > 10,000 nM) in all IDO enzymatic and cellular assays [3]. This represents a >20,000-fold potency differential driven solely by the absence of the 5-hydroxy group and the correct stereochemistry.

IDO1 Inhibition Cancer Immunotherapy Cellular Potency

Stereochemical Sensitivity: Enantiomer 26 is Totally Inactive Against IDO1 While the Active Enantiomer Maintains Sub-10 nM Cellular Potency

The imidazoisoindole scaffold exhibits extreme stereochemical dependence for IDO1 inhibition. Racemate resolution of compound 18 yielded enantiomer 25 (active) and enantiomer 26 (completely inactive, IC50 > 10 µM in both enzymatic and cellular IDO1 assays) [1]. The active enantiomer 25, which shares the core 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole architecture, showed an enzymatic IDO1 IC50 of 9.7 nM and a HeLa cellular IC50 of 76 nM [1]. This establishes that at least a 1,000-fold potency window exists between the active and inactive enantiomers, underscoring the non-negotiable requirement for correct stereochemistry in procurement.

Chiral Resolution IDO1 Selectivity Structure-Activity Relationship

Differential Supramolecular Host-Guest Complexation with β-Cyclodextrin: Unique Physicochemical Property Enabling Formulation and Solubility Enhancement

2-(4-Chlorophenyl)-5H-imidazo[2,1-a]isoindole forms stable inclusion complexes with β-cyclodextrin (β-CD), a property directly confirmed by FTIR, UV-spectroscopy, differential scanning calorimetry (DSC), and wide-angle X-ray scattering (WAXS) [1]. This host-guest complexation behavior is structure-specific and has not been reported for the 5-hydroxy congener mazindol or other imidazoisoindole analogs containing bulky 5-position substituents that sterically hinder inclusion into the β-CD cavity. The ability to form such complexes provides a quantifiable advantage in aqueous solubility enhancement and formulation development—critical for compounds with inherently low water solubility due to the planar aromatic core—differentiating this compound from analogs that lack this supramolecular compatibility.

Supramolecular Chemistry β-Cyclodextrin Complexation Formulation Science

Anti-Plasmodial Activity Differentiated from Chloroquine: Mechanism of Action Not Mediated by Heme Biomineralization Inhibition

Among a series of imidazo[2,1-a]isoindole, pyrimido[2,1-a]isoindole, and dihydrostilbenamide derivatives evaluated against the chloroquine-sensitive F32 strain of Plasmodium falciparum, compounds bearing the imidazo[2,1-a]isoindole skeleton were identified as the most active scaffold class [1]. One compound within this series demonstrated potency comparable to chloroquine but operated through a mechanism distinct from the inhibition of heme biomineralization, as confirmed by the ferriprotoporphyrin IX biomineralization inhibition test (FBIT) [1]. This mechanistic differentiation from chloroquine—the cornerstone antimalarial comparator—positions the 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole scaffold as a valuable tool compound for studying non-heme antimalarial targets, an application for which chloroquine and its analogs are inappropriate due to their well-characterized heme-dependent mechanism.

Antimalarial Drug Discovery Plasmodium falciparum Non-Heme Target

IDO1/TDO Dual Inhibitory Profile and In Vivo Antitumor Efficacy: Synergy with Anti-PD-1 Immunotherapy in MC38 Xenograft Model

Advanced SAR optimization of the imidazoisoindole series led to compound 25, a dual IDO1/TDO inhibitor exhibiting hIDO1 IC50 = 9.7 nM, HeLa IDO1 IC50 = 76 nM, and hTDO IC50 = 47 nM [1]. Crucially, compound 25 demonstrated favorable oral pharmacokinetics (F = 59.6% in mouse, 60.3% in rat, 27.3% in dog), no significant CYP inhibition, and synergistic in vivo antitumor efficacy when combined with anti-PD-1 antibody (SHR-1210) in the MC38 xenograft model, achieving tumor growth inhibition (TGI) > 90% [1]. In contrast, the enantiomer 26 was completely inactive across all IDO assays (IC50 > 10 µM), and earlier-generation IDO1-selective inhibitors (e.g., epacadostat) lack TDO inhibitory activity, limiting their applicability in tumors where TDO-mediated immune escape operates [1][2]. The dual IDO1/TDO inhibition profile combined with oral bioavailability represents a differentiation axis that pure IDO1 inhibitors cannot match.

Immuno-Oncology IDO1/TDO Dual Inhibition In Vivo Efficacy

High-Value Research and Industrial Application Scenarios for 2-(4-Chlorophenyl)-5H-imidazo[2,1-a]isoindole (CAS 312929-25-2)


Tumor Immunology: Investigating IDO1-Dependent vs. IDO1-Independent Immune Evasion Pathways Using a Dual IDO1/TDO Pharmacological Probe

In syngeneic mouse tumor models (e.g., MC38 or B16-F10), 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole and its optimized congeners serve as dual IDO1/TDO pharmacological probes to dissect the relative contributions of each enzyme to tryptophan-mediated T-cell suppression. The compound's nanomolar cellular potency (HeLa IDO1 IC50 = 0.5–76 nM) and TDO cross-reactivity (hTDO IC50 = 47 nM) enable simultaneous blockade of both kynurenine pathway enzymes [1], a capability absent in IDO1-selective clinical inhibitors such as epacadostat. This application is uniquely suited to this scaffold because the 5-des-hydroxy architecture—absent in mazindol—is required for heme-iron coordination and dual inhibitory activity .

Antimalarial Target Deconvolution: Differentiating Heme-Dependent from Heme-Independent Antiplasmodial Mechanisms of Action

The imidazo[2,1-a]isoindole scaffold has been validated as possessing chloroquine-comparable antiplasmodial potency against P. falciparum F32 while being completely FBIT-negative, indicating a mechanism independent of heme biomineralization inhibition [1]. This makes 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole a critical chemical probe for chemoproteomic and genetic target deconvolution studies aimed at identifying non-heme antimalarial targets. In contrast, chloroquine and other 4-aminoquinolines are unsuitable for such studies because their dominant heme-targeting mechanism masks alternative pathways [1].

Supramolecular Formulation Development: Leveraging β-Cyclodextrin Host-Guest Complexation for Solubility Enhancement and Controlled Release

The confirmed ability of 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole to form stable inclusion complexes with β-cyclodextrin—characterized by DSC, FTIR, and WAXS [1]—enables formulation scientists to enhance the aqueous solubility and dissolution rate of this otherwise poorly water-soluble heterocycle. This supramolecular strategy is not applicable to 5-hydroxy-substituted analogs (e.g., mazindol) due to steric exclusion from the β-CD cavity, giving procurement teams a distinct formulation advantage when selecting this specific compound for in vivo pharmacokinetic or toxicology studies requiring solubilized dosing solutions.

Chiral Resolution and Enantiomer-Specific Pharmacology: Establishing Stereochemical Purity Requirements for IDO1 Inhibitor Screening Campaigns

The extreme stereochemical sensitivity of the imidazoisoindole pharmacophore—where enantiomer 25 is a potent dual IDO1/TDO inhibitor (enzymatic IC50 = 9.7 nM) while enantiomer 26 is completely inactive (IC50 > 10 µM) [1]—positions 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole as an essential reference standard for chiral HPLC method development and enantiomeric purity verification. High-throughput screening laboratories procuring this compound can use it as a stereochemical benchmark to validate that their screening collections contain the correct enantiomer, avoiding the costly false negatives that arise when racemic or incorrect enantiomers are unknowingly tested.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.